1,2,3-Tris(dodecyloxy)-5-ethynylbenzene
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Overview
Description
1,2,3-Tris(dodecyloxy)-5-ethynylbenzene: is a compound that belongs to the family of polycyclic aromatic hydrocarbons (PAHs). These compounds are known for their intriguing optoelectronic and photophysical properties. The presence of long alkyl chains (dodecyloxy groups) attached to the benzene ring enhances the solubility and self-assembly behavior of the compound, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3-Tris(dodecyloxy)-5-ethynylbenzene typically involves the following steps:
Starting Material: The synthesis begins with 5-bromo-1,2,3-tris(dodecyloxy)benzene.
Grignard Reaction: The bromo compound is reacted with magnesium in dry tetrahydrofuran (THF) to form the Grignard reagent.
Ethynylation: The Grignard reagent is then treated with an ethynylating agent to introduce the ethynyl group at the 5-position of the benzene ring.
Industrial Production Methods: This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Tris(dodecyloxy)-5-ethynylbenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The benzene ring can undergo reduction reactions to form cyclohexane derivatives.
Substitution: The dodecyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of new alkyl or aryl derivatives.
Scientific Research Applications
1,2,3-Tris(dodecyloxy)-5-ethynylbenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of cell membranes and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 1,2,3-Tris(dodecyloxy)-5-ethynylbenzene involves its ability to self-assemble into ordered structures due to the presence of long alkyl chains. These chains induce phase separation between the aromatic core and the flexible side chains, leading to the formation of columnar structures. The compound’s unique molecular structure allows it to interact with various molecular targets, including cell membranes and proteins, through hydrophobic and π-π stacking interactions .
Comparison with Similar Compounds
1,2,3-Tris(dodecyloxy)benzene: Lacks the ethynyl group but shares similar self-assembly properties.
2,3,4-Tris(dodecyloxy)benzenesulfonic acid: Contains a sulfonic acid group, making it more hydrophilic.
5-Bromo-1,2,3-tris(dodecyloxy)benzene: A precursor in the synthesis of 1,2,3-Tris(dodecyloxy)-5-ethynylbenzene.
Uniqueness: this compound is unique due to the presence of the ethynyl group, which enhances its reactivity and potential for further functionalization. This makes it a versatile compound for various applications in materials science and organic synthesis .
Properties
Molecular Formula |
C44H78O3 |
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Molecular Weight |
655.1 g/mol |
IUPAC Name |
1,2,3-tridodecoxy-5-ethynylbenzene |
InChI |
InChI=1S/C44H78O3/c1-5-9-12-15-18-21-24-27-30-33-36-45-42-39-41(8-4)40-43(46-37-34-31-28-25-22-19-16-13-10-6-2)44(42)47-38-35-32-29-26-23-20-17-14-11-7-3/h4,39-40H,5-7,9-38H2,1-3H3 |
InChI Key |
BNEGJKCHUXNVHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C#C |
Origin of Product |
United States |
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